molecular formula C10H14Cl2N2O2 B3098131 (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1330750-18-9

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B3098131
CAS No.: 1330750-18-9
M. Wt: 265.13
InChI Key: SEOJJVPPUGBZND-BPRGXCPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridinyl group and a carboxylic acid group, and it exists as a dihydrochloride salt. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridinyl Group: This step often involves a substitution reaction where a pyridinyl group is introduced to the pyrrolidine ring.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure high purity and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(Pyridin-3-yl)pyrrolidine-2-carboxylic acid

Uniqueness

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and the position of the pyridinyl group

Properties

IUPAC Name

(3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOJJVPPUGBZND-BPRGXCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 3
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 4
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 5
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 6
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

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